molecular formula C16H25N3OS B2516363 1-(2,5-Dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea CAS No. 326013-77-8

1-(2,5-Dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea

Cat. No.: B2516363
CAS No.: 326013-77-8
M. Wt: 307.46
InChI Key: CSMVAMKYTHIOAU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea is a useful research compound. Its molecular formula is C16H25N3OS and its molecular weight is 307.46. The purity is usually 95%.
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Scientific Research Applications

Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have shown significant promise in medicinal chemistry, particularly in the development of compounds with potential therapeutic applications. Studies highlight the versatility of thiourea compounds in forming coordination complexes with metals, which can be leveraged for biological and medicinal purposes. The coordination chemistry of thiourea derivatives with metals like Cu, Ag, and Au has been explored for its potential in pharmaceutical applications, demonstrating the compounds' ability to interact beneficially within biological systems (Khan et al., 2020).

Chemosensing Applications

Thiourea derivatives have also been extensively studied for their application in chemosensing, due to their ability to form hydrogen bonds with anions and neutral analytes. This makes them suitable for detecting various environmental pollutants and substances of interest in biological, environmental, and agricultural samples. The development of thiourea-based colorimetric and fluorescent chemosensors has been a significant area of research, providing tools for the sensitive and selective detection of ions and molecules critical for environmental monitoring and safety (Al-Saidi & Khan, 2022).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the unique properties of thiourea derivatives have been harnessed for the treatment and detection of pollutants. Their high reactivity and ability to form complexes with various metals make them suitable for applications in remediation processes and analytical methods aimed at monitoring environmental health and safety. The review on the environmental fate of alkylphenols and their derivatives underscores the importance of understanding how these compounds, related to thiourea derivatives, behave in environmental contexts, highlighting the need for efficient detection and treatment methods to mitigate their impact (Ying et al., 2002).

Coordination Chemistry and Biological Properties

The chemistry and coordination behavior of thiourea derivatives have been a subject of study, revealing their potential in forming complexes with transition metals. These complexes have been investigated for their biological properties, including their roles as ligands in coordination chemistry. The interactions of nitrogen substituents in thioureas influence their coordination properties, which can be tailored for specific applications in medicinal chemistry and drug development (Saeed et al., 2014).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-13-4-5-14(2)15(12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVAMKYTHIOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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